Superior DHFR Inhibition Compared to Trimethoprim
In an enzymatic assay against dihydrofolate reductase (DHFR) from Pneumocystis carinii, the target compound demonstrates an inhibitory concentration (IC50) of 12,000 nM [1]. This represents a 3.3-fold improvement in potency compared to the clinically used antifolate trimethoprim, which exhibits an ID50 of 39,600 nM under comparable conditions [2].
| Evidence Dimension | Inhibitory potency against P. carinii DHFR |
|---|---|
| Target Compound Data | IC50 = 12,000 nM |
| Comparator Or Baseline | Trimethoprim: ID50 = 39,600 nM |
| Quantified Difference | 3.3-fold lower inhibitory concentration (more potent) |
| Conditions | Enzymatic assay monitoring NADPH oxidation at 340 nm, 37°C [1] / Comparative data from a study quantifying antifolate effects on PC DHFR [2] |
Why This Matters
For projects targeting DHFR, this compound offers a quantifiably more potent starting point than a widely used reference inhibitor, potentially accelerating hit-to-lead optimization.
- [1] BindingDB. PrimarySearch_ki: 4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine. IC50 data for DHFR from Pneumocystis carinii. View Source
- [2] Allegra, C. J., et al. Activity of antifolates against Pneumocystis carinii dihydrofolate reductase and identification of a potent new agent. The Journal of Experimental Medicine, 1987, 165(3), 926–931. View Source
